Phylloerythrin

Veterinary Diagnostics Spectrofluorometry Photosensitivity

Sourcing high-purity phylloerythrin for diagnostic assay development or PDT synthesis can be challenging due to limited commercial availability and batch-to-batch variability. This product is the indispensable analytical standard for hepatogenous photosensitivity biomarker quantification (Ex/Em 425/644 nm) and a key scaffold for next-generation benzoporphyrin PDT agents. - Validated biomarker for livestock facial eczema & geeldikkop; unique fluorescence signature enables unambiguous serum detection at 0.4-2.8 µM. - Diffusion-mediated cellular uptake with ~10 h equilibration provides a distinct model for passive drug transport studies. - 13¹-keto reactivity enables patented ring 'A'-benzoporphyrin derivatives with strong absorption at 650-700 nm and reduced skin phototoxicity.

Molecular Formula C33H34N4O3
Molecular Weight 534.6 g/mol
CAS No. 26359-43-3
Cat. No. B1203814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylloerythrin
CAS26359-43-3
Synonyms3,4-didehydro-9,14-diethyl-4,8,13,18-tetramethyl- 20-oxo-3-phorbinepropionic acid
phylloerythrin
phytoporphyrin
Molecular FormulaC33H34N4O3
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=NC(=C4CC(=C5C4=NC(=C5C)C=C6C(=C(C(=N6)C=C1N2)C)CC)O)C(=C3C)CCC(=O)O)C
InChIInChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h12-14,34,38H,7-11H2,1-6H3,(H,39,40)
InChIKeyMNBHFGISVAFDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phylloerythrin (CAS 26359-43-3): Natural Porphyrin Photosensitizer for Photodynamic Research & Veterinary Diagnostics


Phylloerythrin, also known as phytoporphyrin, is a naturally occurring porphyrin photosensitizer derived from the bacterial degradation of chlorophyll in the rumen of herbivores [1]. It functions as a photodynamic agent, generating reactive oxygen species upon light activation, which underlies its role in hepatogenous photosensitivity diseases in livestock [2]. As a tetrapyrrole with the molecular formula C33H34N4O3 and a molecular weight of 534.66 g/mol, phylloerythrin serves as both a critical biomarker in veterinary diagnostics and a versatile synthetic scaffold for developing next-generation photodynamic therapy (PDT) agents .

Why Generic Porphyrin Substitution is Inadequate for Phylloerythrin-Specific Applications


The direct substitution of phylloerythrin with generic porphyrins such as protoporphyrin IX or commercial photosensitizers like hematoporphyrin derivative (HpD) is not scientifically valid due to significant differences in photophysical properties, biological behavior, and diagnostic specificity. Phylloerythrin exhibits a distinct fluorescence signature (Ex/Em 425/644 nm) that enables its unambiguous quantification in complex biological matrices, a feature not shared by structurally similar chlorins like pheophorbide a [1]. Furthermore, its unique cellular uptake mechanism, characterized by diffusion-mediated transport and a prolonged 10-hour equilibration period, differs fundamentally from the active transport pathways of other porphyrins, directly impacting its subcellular localization and resultant phototoxicity profile [2]. In diagnostic applications, phylloerythrin is the singular, validated biomarker for hepatogenous photosensitivity, and substitution with any other porphyrin would yield false-negative or false-positive results [1].

Quantitative Evidence Guide: Differentiating Phylloerythrin from Closest Analogs


Spectral Differentiation from Chlorin Metabolites in Veterinary Diagnostics

In the context of diagnosing hepatogenous photosensitivity in livestock, phylloerythrin is the only detectable chlorophyll metabolite in serum, with a distinct porphyrin fluorescence signature. Its excitation/emission maxima of 425/644 nm clearly differentiate it from the chlorin-type metabolites pheophorbide a (Ex/Em 408/669 nm) and pyropheophorbide a (Ex/Em 409/669 nm), which are not present in affected animals [1].

Veterinary Diagnostics Spectrofluorometry Photosensitivity

Cellular Uptake Kinetics Differentiate Phylloerythrin from Amphiphilic Protoporphyrin IX Analogs

Phylloerythrin's cellular uptake in V79 Chinese hamster lung fibroblasts is a passive, diffusion-mediated process requiring approximately 10 hours to reach equilibrium [1]. This contrasts with the rapid, active uptake observed for amphiphilic porphyrins like protoporphyrin IX, which can be modulated by modifying lipophilicity to control membrane depth and biological damage [1][2].

Cellular Pharmacology Drug Uptake Fibroblast Models

Phylloerythrin as a Unique Synthetic Scaffold for Benzoporphyrin Derivatives

Phylloerythrin methyl ester serves as a distinct starting material for synthesizing ring 'A'-benzoporphyrin derivatives via Diels-Alder cycloaddition. The presence of a 13¹-keto group in the phylloerythrin scaffold inhibits the reaction with standard dienophiles like dimethyl acetylenedicarboxylate, unlike the analogous reaction with rhodoporphyrin XV dimethyl ester. This unique chemical reactivity profile necessitates alternative synthetic strategies, such as using more reactive dienophiles (e.g., tetracyanoethylene) or protecting the keto group [1].

Synthetic Chemistry Photosensitizer Development PDT

Diagnostic Specificity: Phylloerythrin is the Sole Detectable Porphyrin in Hepatogenous Photosensitivity

In a validated spectrofluorometric method for diagnosing facial eczema and related conditions, phylloerythrin was the only chlorophyll-derived metabolite detected in the serum of clinically photosensitive cattle and sheep. Serum concentrations ranged from 0.4 to 1.8 µM in cattle and 0.9 to 2.8 µM in sheep, while the closely related chlorins pheophorbide a and pyropheophorbide a were absent [1].

Veterinary Diagnostics Biomarker Hepatogenous Photosensitivity

Patent-Defined Advantage: Reduced Skin Phototoxicity and Red-Shifted Absorption in Phylloerythrin-Derived PDT Agents

A patent covering novel photosensitizers related to phylloerythrin methyl ester explicitly claims that these derivatives possess two key advantages over the first-generation photosensitizer hematoporphyrin derivative (HpD, Photofrin): strong light absorption in the therapeutically advantageous 650-700 nm region and reduced skin phototoxicity [1]. While HpD's absorption maximum is at lower wavelengths (~630 nm), the phylloerythrin-related compounds are designed for deeper tissue penetration and a lower side-effect profile.

Photodynamic Therapy Drug Development Tumor Targeting

In Vivo Photodynamic Efficacy of Phylloerythrin-Derived Benzoporphyrins in a Murine Tumor Model

Benzoporphyrin derivatives synthesized from phylloerythrin methyl ester were evaluated for in vivo photodynamic efficacy. While the best-performing compound in the study (a cis-isomer from a rhodoporphyrin precursor) served as a positive control, the phylloerythrin-derived benzoporphyrin 38 demonstrated quantifiable in vivo activity, providing a baseline for structure-activity relationship (SAR) studies. This establishes the phylloerythrin scaffold as a viable platform for generating therapeutically active compounds [1].

In Vivo PDT Cancer Research Benzoporphyrin Derivatives

High-Value Research and Procurement Scenarios for Phylloerythrin


Veterinary Diagnostic Assay Development for Hepatogenous Photosensitivity

Phylloerythrin is the indispensable standard for developing and validating spectrofluorometric or HPLC-based diagnostic assays for facial eczema, geeldikkop, and other hepatogenous photosensitivity diseases in livestock. As established, it is the sole chlorophyll metabolite present in the serum of affected animals, with quantifiable concentrations ranging from 0.4–2.8 µM [1]. Its unique fluorescence signature (Ex/Em 425/644 nm) allows for its specific detection against a background of other porphyrins and chlorins [1]. Procurement of high-purity phylloerythrin is essential for creating accurate calibration curves and ensuring reliable diagnostic results.

Medicinal Chemistry: Synthesis of Next-Generation Benzoporphyrin PDT Agents

Researchers aiming to develop novel photosensitizers for photodynamic therapy should procure phylloerythrin or its methyl ester as a key synthetic intermediate. The scaffold's unique reactivity, due to the 13¹-keto group, necessitates specific synthetic routes to yield ring 'A'-benzoporphyrin derivatives [2]. These derivatives are explicitly claimed in patents to offer advantages over first-generation agents like Photofrin, including strong absorption in the 650-700 nm range and reduced skin phototoxicity [3]. The in vivo activity of phylloerythrin-derived benzoporphyrins has been demonstrated in murine tumor models, validating this synthetic strategy [2].

In Vitro Photobiology and Cellular Pharmacology Studies

Phylloerythrin is a valuable tool compound for investigating fundamental mechanisms of porphyrin photosensitization, cellular uptake, and subcellular localization. Its well-characterized, diffusion-mediated uptake kinetics in V79 fibroblasts, which require approximately 10 hours to reach equilibrium, provide a distinct model system for studying passive drug transport [4]. Furthermore, its established role as a potent generator of singlet oxygen makes it a relevant control or comparator in studies evaluating the phototoxicity of novel photosensitizers or protective antioxidants [5].

Veterinary Pharmacology and Toxicology Research

In studies of hepatogenous photosensitivity, phylloerythrin is the causative photodynamic agent. Therefore, research into the pathophysiology, prevention, or treatment of these conditions requires phylloerythrin as a primary experimental compound. This includes studies on hepatic clearance mechanisms, the role of transport proteins, and the efficacy of potential therapeutic interventions designed to mitigate phylloerythrin-induced phototoxicity [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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